
(Z)-3-(4-methyl-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-methyl-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for the protection of metals in acidic environments. A study by Yılmaz et al. (2016) explored 2-((thiazole-2-ylimino)methyl)phenol (THYMP) as a corrosion inhibitor for mild steel in 2 M HCl solution. This research utilized techniques like weight loss, polarization, electrochemical impedance spectroscopy, and scanning electron microscopy to evaluate the inhibitor's performance. Quantum chemical parameters were calculated using density functional theory (DFT), showing a good agreement between theoretical and experimental results, indicating the potential of thiazole derivatives in corrosion inhibition applications (Yılmaz, Alper Fitoz, Ergun, & Emregül, 2016).
Molecular Aggregation
The effects of molecular aggregation in organic solvent solutions were studied by Matwijczuk et al. (2016), focusing on derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. Spectroscopic studies revealed that the aggregation processes of these compounds in solvents such as DMSO, methanol, propan-2-ol, or ethanol are significantly influenced by the concentration and structure of the substituent group, highlighting the complex interactions at play in molecular aggregation phenomena (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Antimicrobial Activity
Thiazole derivatives also demonstrate promising antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which showed good antimicrobial activity against human epidemic-causing bacterial strains. These findings suggest the potential of thiazole derivatives in developing new antimicrobial agents, offering a new avenue for the treatment of various infections (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Complex Molecular Systems
In the realm of complex molecular systems, thiazole derivatives are key components in the synthesis and application of various complex compounds. For instance, the synthesis and characterization of Ni(II) complexes with O,N-donor Schiff bases derived from acyl pyrazolone analogues, as described by Vyas, Shah, and Jadeja (2011), highlight the versatility of thiazole derivatives in forming complex molecular structures with potential applications in catalysis, material science, and as ligands in coordination chemistry (Vyas, Shah, & Jadeja, 2011).
properties
IUPAC Name |
3-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-6-3-4-7-13(11)15-14-16(8-5-9-17)12(2)10-18-14/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRATOUUPDHHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)

![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)



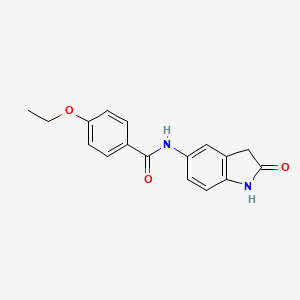
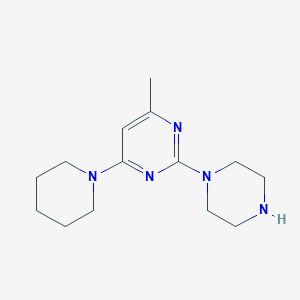
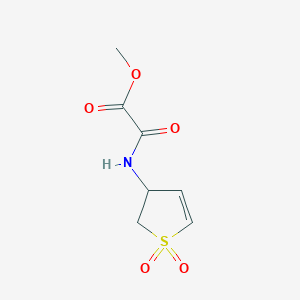
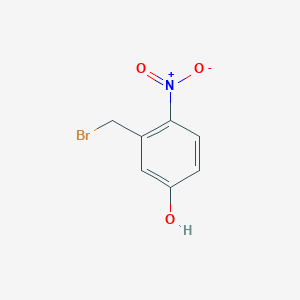
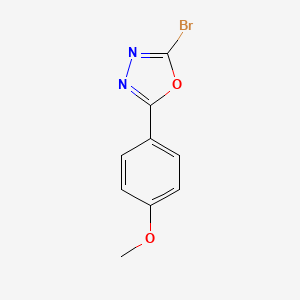
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)